2-Amino-5-methoxybenzonitrile
Overview
Description
2-Amino-5-methoxybenzonitrile is a chemical compound that features both amino and methoxy functional groups attached to a benzonitrile structure. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of related aminobenzonitriles has been achieved through a chemoselective aminocyanation process, which involves the direct addition of aryl cyanamides to arynes. This method allows for the incorporation of amino and cyano groups simultaneously and has been used to create synthetically useful 1,2-bifunctional aminobenzonitriles . Additionally, 2-amino-5-methoxybenzonitrile derivatives have been synthesized from benzylmalononitriles and benzylidenemalononitrile, with the structures confirmed by spectral data and chemical degradation .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the structure of 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-Benzo[f] Chromene-2-Carbonitriles was confirmed by IR, 1H NMR, and elemental analysis, and further validated by X-ray analysis . Similarly, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
The reactivity of 2-amino-5-methoxybenzonitrile derivatives has been explored in various chemical reactions. For example, the synthesis of heterocyclic compounds such as 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile has been achieved through tandem Michael addition/imino-nitrile cyclization . Schiff bases have also been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating the compound's utility in forming novel compounds with potential antimicrobial activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-5-methoxybenzonitrile are not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a co-crystal involving a 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivative revealed a buckled fused-ring system and a twisted dimethoxyphenyl substituent, which could influence the compound's physical properties . The kinetics and mechanism of reactions involving [methoxy(phenyl)carbene]pentacarbonylchromium(0) with primary aliphatic amines have been studied, providing insights into the reactivity of methoxy-substituted compounds in aqueous media .
Scientific Research Applications
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, a group that includes derivatives of 2-Amino-5-methoxybenzonitrile, have been studied for their corrosion inhibition properties. Notably, 2-aminobenzene-1,3-dicarbonitrile derivatives exhibited significant inhibition efficiency for mild steel in acidic environments. Their effectiveness was demonstrated using electrochemical and thermodynamic methods, and the presence of these compounds on the mild steel surface was confirmed through scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX) (Verma, Quraishi, & Singh, 2015).
Biological Applications
2-Aminobenzonitrile, a related compound, is utilized as a starting material in the synthesis of biologically active compounds. A study focused on synthesizing a binuclear bridged Cr(III) complex using 2-aminobenzonitrile, which exhibited moderate to potent antimicrobial activity and significant antioxidant activity. This application highlights the potential of 2-aminobenzonitriles in developing therapeutic agents (Govindharaju et al., 2019).
Chemical Synthesis and Material Science
2-Amino-5-methoxybenzonitrile derivatives have been explored in the context of organic synthesis. For instance, they have been used in the synthesis of substituted 2-amino-4-quinazolinones, demonstrating their versatility as intermediates in complex organic reactions (Fray et al., 2006). Moreover, these compounds have been investigated in studies focusing on second harmonic generation (SHG) and nonlinear optical (NLO) properties, which are crucial in the development of advanced optical materials (Kumar & Raman, 2017).
Crystal Engineering
The structural properties of 2-aminobenzonitrile derivatives have been examined in crystal engineering research. These studies involve investigating the supramolecular organization in crystals of compounds derived from 2-aminobenzonitriles, contributing to a deeper understanding of molecular interactions in solid-state chemistry (Jagadish et al., 2003).
Synthesis of Pharmaceuticals
2-Aminobenzonitriles, closely related to 2-Amino-5-methoxybenzonitrile, have been utilized in the synthesis of various pharmaceuticals. For example, derivatives of 2-amino-5-methoxybenzonitrile have been employed in the synthesis of Gefitinib, a drug used in cancer treatment (Jin et al., 2005).
Safety And Hazards
“2-Amino-5-methoxybenzonitrile” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-amino-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWMPAZUWXLIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393202 | |
Record name | 2-amino-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxybenzonitrile | |
CAS RN |
23842-82-2 | |
Record name | 2-amino-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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